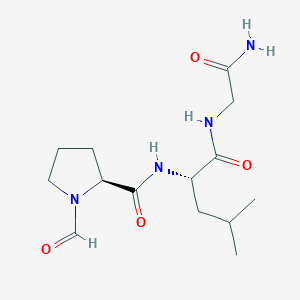
1-Formyl-L-prolyl-L-leucylglycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Formyl-L-prolyl-L-leucylglycinamide is a tripeptide compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its ability to modulate dopamine receptors, particularly the D2 receptor, which plays a crucial role in the central nervous system. The compound’s structure consists of a formyl group attached to the L-prolyl-L-leucylglycinamide sequence, which contributes to its unique biochemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Formyl-L-prolyl-L-leucylglycinamide typically involves the stepwise coupling of amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then coupled using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N-methylmorpholine (NMM). After the coupling reactions, the protecting groups are removed to yield the desired tripeptide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle multiple coupling and deprotection steps efficiently. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .
化学反応の分析
Types of Reactions
1-Formyl-L-prolyl-L-leucylglycinamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The formyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-Formyl-L-prolyl-L-leucylglycinamide has several scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in modulating dopamine receptors and its potential effects on neurotransmission.
Medicine: Explored for its potential therapeutic applications in treating neurological disorders such as Parkinson’s disease and schizophrenia.
Industry: Utilized in the development of peptide-based drugs and as a tool for studying receptor-ligand interactions
作用機序
The mechanism of action of 1-Formyl-L-prolyl-L-leucylglycinamide involves its interaction with dopamine D2 receptors. The compound acts as a positive allosteric modulator, enhancing the binding affinity of dopamine to its receptor. This modulation occurs through the stabilization of the receptor’s active conformation, leading to increased receptor activity. The molecular targets include the dopamine D2 receptor and associated signaling pathways .
類似化合物との比較
Similar Compounds
L-Prolyl-L-leucylglycinamide: A closely related tripeptide without the formyl group.
Diketopiperazine Peptidomimetics: Compounds that mimic the structure and function of 1-Formyl-L-prolyl-L-leucylglycinamide.
Other Peptidomimetics: Various analogs with modifications to the prolyl or leucyl residues
Uniqueness
This compound is unique due to its formyl group, which imparts distinct chemical reactivity and biological activity. This modification enhances its ability to modulate dopamine receptors compared to its non-formylated counterparts .
特性
CAS番号 |
57836-06-3 |
|---|---|
分子式 |
C14H24N4O4 |
分子量 |
312.36 g/mol |
IUPAC名 |
(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-1-formylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C14H24N4O4/c1-9(2)6-10(13(21)16-7-12(15)20)17-14(22)11-4-3-5-18(11)8-19/h8-11H,3-7H2,1-2H3,(H2,15,20)(H,16,21)(H,17,22)/t10-,11-/m0/s1 |
InChIキー |
PTSPUQZSDANREW-QWRGUYRKSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)N)NC(=O)[C@@H]1CCCN1C=O |
正規SMILES |
CC(C)CC(C(=O)NCC(=O)N)NC(=O)C1CCCN1C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















